

# Chemical properties and structure of N- $\alpha$ -Cbz-L-lysine thiobenzyl ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Z-LYS-SBZL monohydrochloride*

Cat. No.: B13397928

[Get Quote](#)

## An In-depth Technical Guide to N- $\alpha$ -Cbz-L-lysine Thiobenzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of N- $\alpha$ -Cbz-L-lysine thiobenzyl ester, a critical reagent in biochemical research. The information is compiled to assist researchers in its synthesis, characterization, and effective utilization in experimental settings.

## Chemical Properties and Structure

N- $\alpha$ -Cbz-L-lysine thiobenzyl ester, often abbreviated as Z-Lys-SBzl or BLT, is a derivative of the essential amino acid L-lysine.<sup>[1]</sup> Its structure is characterized by two key modifications to the lysine backbone: a carbobenzyloxy (Cbz or Z) group protecting the alpha-amino ( $\text{N}\alpha$ ) group, and a thiobenzyl ester at the C-terminus.<sup>[2]</sup> The Cbz group is a staple in peptide synthesis for temporarily blocking the reactivity of the  $\alpha$ -amino group.<sup>[2][3]</sup> The thiobenzyl ester linkage makes the compound an excellent substrate for specific proteases.

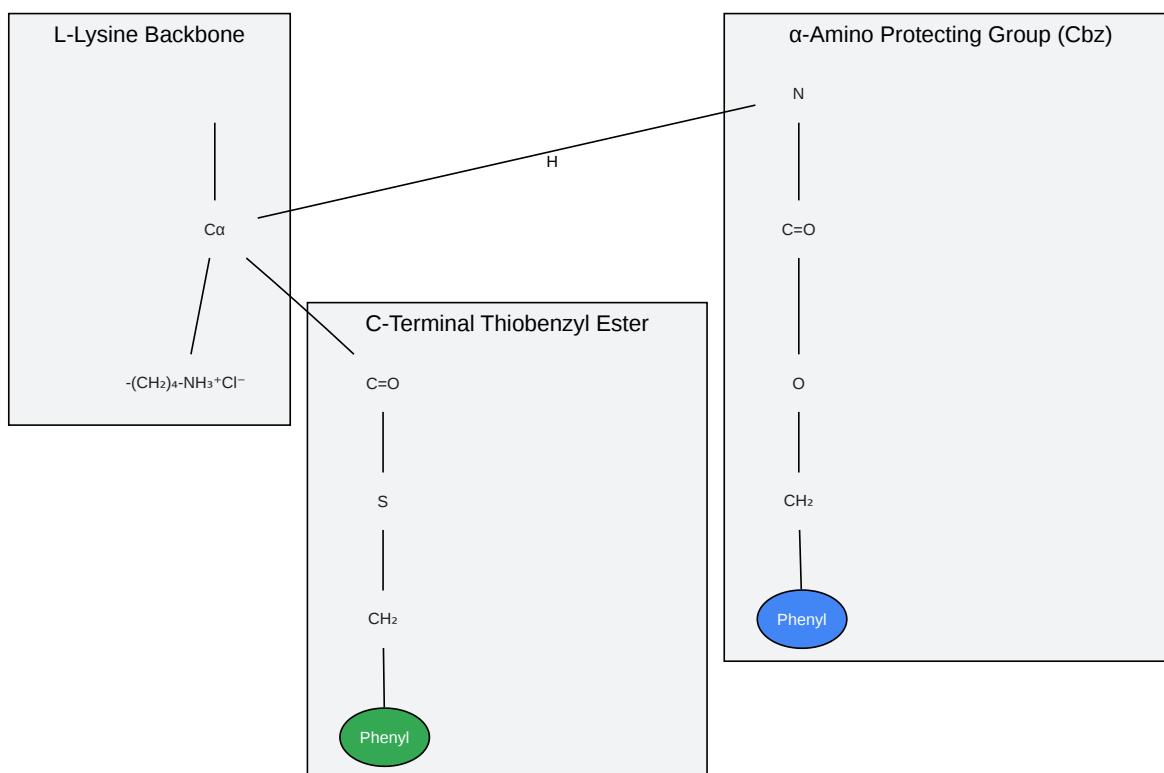
The compound is most commonly supplied and utilized as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.<sup>[2][4]</sup> It typically appears as a white to off-white crystalline powder or solid.<sup>[4][5]</sup>

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of N- $\alpha$ -Cbz-L-lysine thiobenzyl ester and its common forms.

| Property          | Value                                                                        | Form               | Citations                                                   |
|-------------------|------------------------------------------------------------------------------|--------------------|-------------------------------------------------------------|
| IUPAC Name        | S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate            | Free Base          | <a href="#">[1]</a>                                         |
|                   | [(5S)-6-benzylsulfanyl-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]azanium     | Protonated Cation  | <a href="#">[6]</a>                                         |
| Synonyms          | Z-Lys-SBzl, BLT, Thiobenzyl benzyloxycarbonyl-L-lysinate                     | N/A                | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| CAS Number        | 69861-90-1 (Free Base)                                                       | Free Base          | <a href="#">[1]</a>                                         |
|                   | 69861-89-8 (Hydrochloride Salt)                                              | Hydrochloride Salt | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Molecular Formula | C <sub>21</sub> H <sub>26</sub> N <sub>2</sub> O <sub>3</sub> S              | Free Base          | <a href="#">[1]</a>                                         |
|                   | C <sub>21</sub> H <sub>27</sub> N <sub>2</sub> O <sub>3</sub> S <sup>+</sup> | Protonated Cation  | <a href="#">[6]</a>                                         |
|                   | C <sub>21</sub> H <sub>27</sub> CIN <sub>2</sub> O <sub>3</sub> S            | Hydrochloride Salt | <a href="#">[4]</a>                                         |
| Molecular Weight  | 386.5 g/mol                                                                  | Free Base          | <a href="#">[1]</a>                                         |
|                   | 387.5 g/mol                                                                  | Protonated Cation  | <a href="#">[6]</a>                                         |
|                   | 422.97 g/mol                                                                 | Hydrochloride Salt | <a href="#">[4]</a>                                         |
| Appearance        | White to off-white solid/crystalline powder                                  | Hydrochloride Salt | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Purity            | Typically >95% (as determined by HPLC)                                       | Hydrochloride Salt | <a href="#">[3]</a> <a href="#">[5]</a>                     |

---


|                    |                                                                                                                |                    |                                         |
|--------------------|----------------------------------------------------------------------------------------------------------------|--------------------|-----------------------------------------|
| Solubility         | Soluble in ethanol;<br>hydrochloride salt is<br>more soluble in<br>aqueous solutions.                          | Hydrochloride Salt | <a href="#">[4]</a> <a href="#">[5]</a> |
| Storage Conditions | Store at 2-8°C.<br>Reconstituted stock<br>solutions are stable<br>for up to one month<br>when stored at -20°C. | Hydrochloride Salt | <a href="#">[5]</a>                     |

---

## Chemical Structure

The core structure consists of an L-lysine residue. The alpha-amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is converted to an S-benzyl thioester.

Chemical Structure of N- $\alpha$ -Cbz-L-lysine Thiobenzyl Ester (Hydrochloride)



[Click to download full resolution via product page](#)

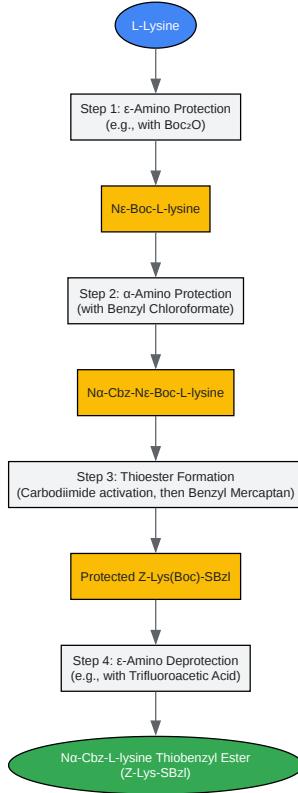
Caption: Structure of N- $\alpha$ -Cbz-L-lysine Thiobenzyl Ester Hydrochloride.

## Spectroscopic Profile (Predicted)

While experimental spectra for N- $\alpha$ -Cbz-L-lysine thiobenzyl ester are not readily available in public databases, a predicted profile can be derived from its functional groups and data from analogous compounds like N( $\alpha$ )-Benzylloxycarbonyl-L-lysine.[\[7\]](#)

| Spectroscopy                                           | Feature                                  | Predicted Chemical Shift / Wavenumber                                   | Assignment                                                    |
|--------------------------------------------------------|------------------------------------------|-------------------------------------------------------------------------|---------------------------------------------------------------|
| IR                                                     | N-H Stretch<br>(Amide/Carbamate)         | ~3300 cm <sup>-1</sup>                                                  | N-H bond in the Cbz and amide groups                          |
|                                                        | C-H Stretch<br>(Aromatic)                | ~3100-3000 cm <sup>-1</sup>                                             | C-H bonds of the two phenyl rings                             |
|                                                        | C-H Stretch (Aliphatic)                  | ~2950-2850 cm <sup>-1</sup>                                             | C-H bonds in the lysine side chain and benzyl CH <sub>2</sub> |
|                                                        | C=O Stretch<br>(Carbamate)               | ~1710-1690 cm <sup>-1</sup>                                             | Carbonyl of the Cbz protecting group                          |
|                                                        | C=O Stretch<br>(Thioester)               | ~1680-1660 cm <sup>-1</sup>                                             | Carbonyl of the thiobenzyl ester group                        |
|                                                        | C=C Stretch<br>(Aromatic)                | ~1600, 1495 cm <sup>-1</sup>                                            | Phenyl ring skeletal vibrations                               |
| <sup>1</sup> H NMR                                     | Aromatic Protons                         | ~7.2-7.4 ppm<br>(multiplet, 10H)                                        | Protons on the two phenyl rings                               |
| Carbamate N-H                                          | ~5.5-6.0 ppm<br>(doublet)                | Amide proton of the Cbz group                                           |                                                               |
| Cbz Methylene Protons                                  | ~5.1 ppm (singlet, 2H)                   | -O-CH <sub>2</sub> -Ph of the Cbz group                                 |                                                               |
| Thiobenzyl Methylene Protons                           | ~4.1-4.2 ppm (singlet or AB quartet, 2H) | -S-CH <sub>2</sub> -Ph of the thioester group                           |                                                               |
| Lysine $\alpha$ -Proton                                | ~4.3-4.5 ppm<br>(multiplet, 1H)          | $\text{C}\alpha$ -H of the lysine residue                               |                                                               |
| Lysine $\epsilon$ -Methylene Protons                   | ~2.9-3.1 ppm (triplet, 2H)               | -CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup> of the lysine side chain |                                                               |
| Lysine $\beta$ , $\gamma$ , $\delta$ Methylene Protons | ~1.3-1.9 ppm<br>(multiplets, 6H)         | -(CH <sub>2</sub> ) <sub>3</sub> - protons of the lysine side chain     |                                                               |

|                             |                                   |                                                  |                                               |
|-----------------------------|-----------------------------------|--------------------------------------------------|-----------------------------------------------|
| <sup>13</sup> C NMR         | Thioester Carbonyl                | ~195-205 ppm                                     | C=O of the thioester group                    |
| Carbamate Carbonyl          | ~156 ppm                          |                                                  | C=O of the Cbz group                          |
| Aromatic Carbons            | ~127-137 ppm                      |                                                  | Carbons of the two phenyl rings               |
| Cbz Methylene Carbon        | ~67 ppm                           |                                                  | -O-CH <sub>2</sub> -Ph of the Cbz group       |
| Lysine $\alpha$ -Carbon     | ~55-60 ppm                        |                                                  | C $\alpha$ of the lysine residue              |
| Thiobenzyl Methylene Carbon | ~35-40 ppm                        |                                                  | -S-CH <sub>2</sub> -Ph of the thioester group |
| Lysine Side Chain Carbons   | ~22-40 ppm                        |                                                  | Aliphatic carbons of the lysine side chain    |
| Mass Spec                   | Molecular Ion (ESI <sup>+</sup> ) | m/z 387.17 [M+H] <sup>+</sup><br>(for free base) | Protonated molecule                           |


## Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and application of N- $\alpha$ -Cbz-L-lysine thiobenzyl ester.

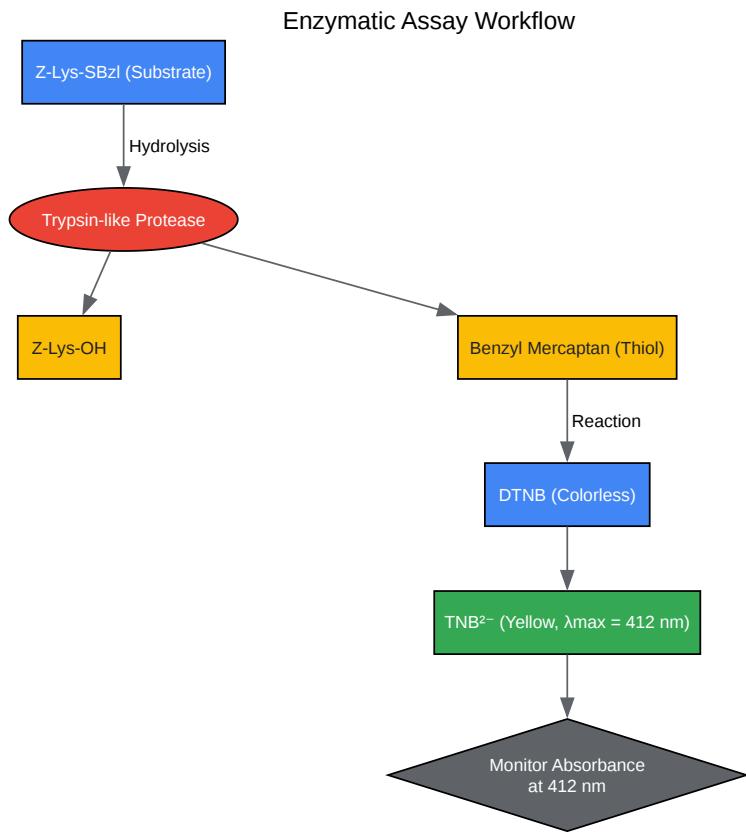
## Representative Synthesis Protocol

A specific, published protocol for the direct synthesis of Z-Lys-SBzl is not readily available. However, a chemically sound, representative procedure can be constructed based on established methods for peptide synthesis, such as the synthesis of N-Boc-N'-Cbz-L-lysine.<sup>[8]</sup> This multi-step process involves sequential protection of the amino groups followed by thioester formation.

General Synthesis Workflow for Z-Lys-SBzl

[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of Z-Lys-SBzl.


#### Methodology:

- Protection of the  $\epsilon$ -Amino Group: Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water. Adjust the pH to  $\sim 10$  with NaOH. Cool the solution to 0°C and add Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) portion-wise while maintaining the pH. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the product, N $\epsilon$ -Boc-L-lysine.
- Protection of the  $\alpha$ -Amino Group: Dissolve N $\epsilon$ -Boc-L-lysine in an aqueous acetone solution with sodium bicarbonate. Cool to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise. Stir for several hours. Remove the acetone under reduced pressure, wash with ether, and then acidify the aqueous layer with HCl to precipitate the product, N $\alpha$ -Cbz-N $\epsilon$ -Boc-L-lysine.

- Thioester Formation: Dissolve  $\text{Na-Cbz-N}\varepsilon\text{-Boc-L-lysine}$  in anhydrous dichloromethane (DCM). Add  $\text{N,N}'\text{-Dicyclohexylcarbodiimide}$  (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) at  $0^\circ\text{C}$ . After 15 minutes, add benzyl mercaptan (thiophenol). Stir the reaction overnight at room temperature. Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
- Purification of Protected Intermediate: Purify the crude product from Step 3 using silica gel column chromatography with a hexane/ethyl acetate gradient.
- Deprotection of the  $\varepsilon$ -Amino Group: Dissolve the purified, fully protected intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
- Final Isolation: Evaporate the solvent and TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the final product,  $\text{N-}\alpha\text{-Cbz-L-lysine thiobenzyl ester}$ , as its trifluoroacetate salt. Conversion to the hydrochloride salt can be achieved by dissolving in a minimal amount of methanol and adding ethereal HCl.

## Enzymatic Activity Assay Protocol

$\text{N-}\alpha\text{-Cbz-L-lysine thiobenzyl ester}$  is a highly sensitive substrate for measuring the activity of trypsin-like serine proteases.<sup>[5]</sup> The assay, based on the work of Green and Shaw, relies on the cleavage of the thioester bond by the enzyme, which releases benzyl mercaptan. The free thiol then reacts with a chromogenic disulfide reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be measured spectrophotometrically.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Colorimetric assay using Z-Lys-SBzl and DTNB.

Methodology:

- Reagent Preparation:
  - Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 0.1 M Tris-HCl, pH 8.0).
  - DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
  - Substrate Stock Solution: Prepare a 10 mM stock solution of N- $\alpha$ -Cbz-L-lysine thiobenzyl ester hydrochloride in ethanol or DMSO.[5]
  - Enzyme Solution: Prepare a dilution of the enzyme to be tested in the assay buffer.

- Assay Procedure:

- In a 1 mL cuvette, combine the assay buffer, DTNB stock solution (to a final concentration of ~0.1-0.2 mM), and substrate stock solution (to a final concentration appropriate for the enzyme, e.g., 0.1-1.0 mM).
- Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any non-enzymatic hydrolysis.
- Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix immediately.
- Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time.

- Data Analysis:

- Calculate the rate of reaction ( $\Delta\text{Abs}/\text{min}$ ) from the linear portion of the absorbance vs. time plot.
- Use the molar extinction coefficient of the TNB<sup>2-</sup> anion ( $14,150 \text{ M}^{-1}\text{cm}^{-1}$  at 412 nm) to convert the rate into moles of substrate hydrolyzed per unit time.

## Applications in Research

The primary application of N- $\alpha$ -Cbz-L-lysine thiobenzyl ester is as a tool for detecting and quantifying protease activity.

- Characterization of Proteases: It is used to study enzymes like trypsin, thrombin, plasmin, and kallikreins, enabling the determination of kinetic parameters such as  $K_m$  and  $k_{\text{cat}}$ .<sup>[4]</sup>
- Cell Biology: The compound is particularly valuable for assaying serine esterases (granzymes) associated with the cytotoxic granules of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).<sup>[5][9]</sup> This allows researchers to measure the enzymatic activity central to cell-mediated cytotoxicity, a key process in immune responses to tumors and viral infections.<sup>[9]</sup>

- Drug Discovery: It can be used in high-throughput screening assays to identify inhibitors of specific trypsin-like proteases, which are targets for various therapeutic areas, including coagulation disorders and inflammation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thiobenzyl benzyloxycarbonyl-L-lysinate | C21H26N2O3S | CID 153099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Boc-N'-Cbz-L-lysine(2389-45-9) 13C NMR [m.chemicalbook.com]
- 3.  $\text{Na}^+$ -Benzylbenzylcarbonyl-L-lysine Thiobenzyl Ester, Hydrochloride - Creative Enzymes [creative-enzymes.com]
- 4. CAS 69861-89-8: na-cbz-L-lysine thiobenzyl ester\*hydrochlo... [cymitquimica.com]
- 5.  $\text{Na}^+$ -Benzylbenzylcarbonyl-L-lysine Thiobenzyl Ester, Hydrochloride Highly sensitive substrate for trypsin-like enzymes and granule-associated serine esterase. | 69861-89-8 [sigmaaldrich.com]
- 6. Cbz-lysine thiobenzyl ester(1+) | C21H27N2O3S+ | CID 7408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. N-Boc-N'-Cbz-L-lysine | 2389-45-9 [chemicalbook.com]
- 9. High activity of N-alpha-benzylbenzylcarbonyl-L-lysine thiobenzyl ester serine esterase and cytolytic perforin in cloned cell lines is not demonstrable in in-vivo-induced cytotoxic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and structure of N- $\alpha$ -Cbz-L-lysine thiobenzyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13397928#chemical-properties-and-structure-of-n-cbz-l-lysine-thiobenzyl-ester>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)